molecular formula C7H7ClN4O4 B3289578 Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate CAS No. 859307-58-7

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate

Cat. No. B3289578
CAS RN: 859307-58-7
M. Wt: 246.61 g/mol
InChI Key: VSZQPTFLDOLJHB-UHFFFAOYSA-N
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Description

“Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate” is a chemical compound with the formula C7H7ClN4O4. It is also known by other names such as “N-(2-chloro-5-nitro-pyrimidin-4-yl)-glycine-methyl ester” and "methyl 2-(2-chloro-5-nitropyrimidin-4-ylamino)acetate" .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a chloro group (Cl), a nitro group (NO2), and an amino group (NH2) attached to the pyrimidine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.61 and an exact mass of 246.0155824. It has a density of 1.584g/cm3, a boiling point of 451.7ºC at 760 mmHg, and a flash point of 227ºC. It also has a refractive index of 1.618 .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific application or biological context in which the compound is used .

properties

IUPAC Name

methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O4/c1-16-5(13)3-9-6-4(12(14)15)2-10-7(8)11-6/h2H,3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZQPTFLDOLJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=NC(=NC=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680903
Record name Methyl N-(2-chloro-5-nitropyrimidin-4-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate

CAS RN

859307-58-7
Record name Methyl N-(2-chloro-5-nitropyrimidin-4-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate
Reactant of Route 2
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Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate

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